molecular formula C27H27N3O2 B11338428 1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11338428
M. Wt: 425.5 g/mol
InChI Key: MGFLUCBGEIUALH-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidin-2-one core, substituted with a 2,6-dimethylphenyl group and a 1H-1,3-benzodiazol-2-yl group linked via a phenoxyethyl chain.

Preparation Methods

The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Substitution with 2,6-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 1H-1,3-Benzodiazol-2-yl Group: This can be done through nucleophilic substitution reactions, where the benzodiazole moiety is introduced.

    Linking via Phenoxyethyl Chain: This step involves etherification reactions to connect the phenoxyethyl chain to the benzodiazole group.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrrolidin-2-one core.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigating its interactions with biological macromolecules, potential as a biochemical probe, and effects on cellular processes.

    Medicine: Exploring its pharmacological properties, potential as a therapeutic agent, and interactions with biological targets.

    Industry: Utilizing its chemical properties in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one include:

    1-(3-amino-2,6-dimethylphenyl)pyrrolidin-2-one: Shares the pyrrolidin-2-one core and dimethylphenyl group but differs in the substituents on the nitrogen atom.

    2-(2,6-dimethylphenyl)-1-isoindolinone: Contains a similar aromatic substitution pattern but features an isoindolinone core instead of pyrrolidin-2-one.

    2-Methoxyphenyl isocyanate: Although structurally different, it shares some functional group similarities and can be used in related synthetic applications.

The uniqueness of 1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-19-9-8-10-20(2)26(19)30-18-21(17-25(30)31)27-28-23-13-6-7-14-24(23)29(27)15-16-32-22-11-4-3-5-12-22/h3-14,21H,15-18H2,1-2H3

InChI Key

MGFLUCBGEIUALH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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